Foscarnet

HSV resistance thymidine kinase mutant DNA polymerase inhibitor

Foscarnet addresses the critical gap in studying nucleoside analog-resistant herpesviruses. Unlike acyclovir or ganciclovir, it inhibits viral DNA polymerase without intracellular phosphorylation, retaining full activity against TK-deficient and UL97-mutant strains. • Retains potency against HSV-1 TK/DNA pol double mutants (EC50 shift 9.7-10.8-fold vs. >125-fold for acyclovir), enabling definitive resistance phenotyping by PRA or RTCA. • Essential comparator for CMV drug discovery: UL54 mutations T813S/G841A confer only 3-5-fold resistance, providing a benchmark for novel polymerase inhibitors. • High-purity grade suitable for cell culture assays, HIV RT inhibition studies (IC50 0.7-55 µM), and bioanalytical method validation.

Molecular Formula CH3O5P
Molecular Weight 126.01 g/mol
CAS No. 4428-95-9
Cat. No. B613817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoscarnet
CAS4428-95-9
SynonymsFoscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate
Molecular FormulaCH3O5P
Molecular Weight126.01 g/mol
Structural Identifiers
SMILESC(=O)(O)P(=O)(O)O
InChIInChI=1S/CH3O5P/c2-1(3)7(4,5)6/h(H,2,3)(H2,4,5,6)
InChIKeyZJAOAACCNHFJAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityComplete
1.68e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Foscarnet Product Overview


Foscarnet (phosphonoformic acid, CAS 4428-95-9) is a synthetic organic analog of inorganic pyrophosphate that selectively inhibits viral DNA polymerases and reverse transcriptases by binding to the pyrophosphate exchange site, a mechanism that does not require intracellular phosphorylation or activation by viral or cellular proteins [1]. This structural class is distinct from nucleoside analogs like acyclovir and ganciclovir, which depend on viral thymidine kinase or phosphotransferase for initial phosphorylation [2]. Foscarnet exhibits broad in vitro activity against human herpesviruses including cytomegalovirus (CMV), herpes simplex virus types 1 and 2 (HSV-1/2), varicella-zoster virus (VZV), and human herpesvirus 8 (HHV-8), as well as HIV reverse transcriptase [1].

Phosphorylation-independent antiviral polymerase inhibition
Broad anti-herpesvirus and HIV RT activity reported
Suited for resistance phenotyping and mechanistic studies

Why Foscarnet Is Irreplaceable


Foscarnet cannot be replaced by nucleoside analogs (acyclovir, ganciclovir, valacyclovir) or nucleotide analogs (cidofovir) in critical use-cases because of its unique phosphorylation-independent mechanism. Nucleoside analogs require activation by viral thymidine kinase (HSV UL23) or phosphotransferase (CMV UL97) followed by cellular kinases, rendering them ineffective against viral strains harboring mutations in these activating enzymes [1]. Furthermore, mutations in the viral DNA polymerase (UL54 in CMV, UL30 in HSV) confer differential resistance patterns: some polymerase mutants exhibit cross-resistance to ganciclovir and cidofovir while retaining susceptibility to foscarnet, and vice versa [2]. Therefore, substitution without phenotypic or genotypic characterization of the target viral strain would introduce significant scientific and clinical risk, particularly in immunocompromised patient-derived research models or antiviral screening programs focused on resistant isolates.

Nucleoside analog reliance on viral kinase
Acyclovir/ganciclovir require viral TK or UL97 activation; resistant mutants may render them ineffective.
Differential DNA polymerase cross-resistance
UL54 mutations can confer varied cross-resistance patterns; ganciclovir/cidofovir susceptibility may not predict foscarnet activity.
Genotypic context matters
Substitution without phenotypic/genotypic characterization of the target strain may shift experimental outcomes.

Foscarnet Quantitative Evidence Guide


Activity Against Acyclovir-Resistant HSV-1 Mutants

Foscarnet demonstrates a markedly lower fold increase in EC50 compared to acyclovir when tested against an HSV-1 strain harboring both thymidine kinase and DNA polymerase mutations. While acyclovir's EC50 increased by 182.8-fold (PRA) or >125.0-fold (RTCA) relative to wild-type, foscarnet's EC50 increased by only 9.7-fold (PRA) and 10.8-fold (RTCA) [1]. This quantifies foscarnet's retained activity against a clinically relevant double-mutant that is highly resistant to acyclovir.

Acyclovir-Resistant HSV
Head-to-head
Foscarnet EC50 fold increase: 9.7–10.8× vs acyclovir >125–182.8×
Supports foscarnet selection for acyclovir-resistant HSV studies
TK/DNA pol double mutant; PRA and RTCA in Vero cells
HSV resistance thymidine kinase mutant DNA polymerase inhibitor

CMV Resistance: Foscarnet vs. Ganciclovir

CMV resistance to ganciclovir frequently arises from mutations in the UL97 phosphotransferase gene, which do not confer cross-resistance to foscarnet. Conversely, foscarnet resistance is associated exclusively with specific mutations in the UL54 DNA polymerase gene [1]. Recombinant phenotyping of CMV pol region III mutations from clinical specimens demonstrated that T813S and G841A mutations each conferred foscarnet resistance and a 3- to 5-fold increase in ganciclovir resistance, with the addition of UL97 mutation C592G increasing ganciclovir resistance to approximately 6-fold [2]. This divergent genetic basis supports foscarnet as a salvage therapy for ganciclovir-resistant CMV.

CMV Resistance Loci
Class-level inference
UL97 mutations: no foscarnet resistance; UL54 T813S/G841A: 3–5× foscarnet and 3–6× ganciclovir resistance
Divergent genetic barrier supports distinct resistance pathway research
Recombinant phenotyping in human fibroblasts
CMV resistance UL97 mutation UL54 DNA polymerase

Foscarnet vs. Ganciclovir Potency in Wild-Type CMV

In direct head-to-head phenotypic testing against wild-type HCMV strain AD169, foscarnet exhibits an EC50 of 27.8 µM (PRA) and 111.4 µM (RTCA), compared to ganciclovir's EC50 of 1.6 µM (PRA) and 5.0 µM (RTCA) [1]. This indicates that ganciclovir is approximately 17-22× more potent than foscarnet against wild-type CMV in vitro. However, the clinical significance is modulated by foscarnet's retained activity against ganciclovir-resistant strains.

WT CMV Potency
Head-to-head
Ganciclovir 17–22× more potent than foscarnet (EC50 1.6 vs 27.8 µM PRA)
Baseline potency hierarchy for wild-type CMV screening
Strain AD169; PRA and RTCA methods
CMV IC50 comparison antiviral screening

Foscarnet vs. Cidofovir Against HHV-8

Against human herpesvirus 8 (HHV-8/KSHV), foscarnet has an IC50 of 34.15 µM, which is approximately 79× higher (less potent) than cidofovir (IC50 = 0.43 µM) and comparable to acyclovir (IC50 = 31.00 µM) [1]. However, foscarnet's therapeutic index calculation (peak serum drug level/IC50) yields a value of 22, which is the second highest among tested drugs after cidofovir (167) and substantially higher than acyclovir (therapeutic index not reported but implied to be low due to high IC50) [1].

HHV-8 Potency & Index
Head-to-head
IC50 34.15 µM; therapeutic index 22 vs cidofovir 167
Quantifies foscarnet's comparator profile in HHV-8 research
BCBL-1 cell line; qPCR-based assay
HHV-8 Kaposi's sarcoma antiviral potency

Salvage Efficacy in Ganciclovir-Resistant CMV Retinitis

In a Phase II clinical trial (ACTG Protocol 093) of AIDS patients with CMV retinitis who had documented resistance or intolerance to ganciclovir, salvage therapy with foscarnet resulted in a median time to retinitis progression of 8 weeks across all maintenance dose levels studied (60, 90, or 120 mg/kg/day) [1]. This contrasts with historic control data where termination of ganciclovir therapy without replacement led to rapid disease progression. The trial enrolled 156 evaluable patients and demonstrated that foscarnet provides meaningful disease control in a population where ganciclovir is no longer effective.

Salvage in CMV Retinitis
Cross-study comparable
Median 8 weeks to retinitis progression in ganciclovir-failed patients
Reported clinical endpoint context for CMV resistance models
Phase II trial, 156 patients; endpoint interpretation review needed
CMV retinitis ganciclovir resistance salvage therapy

CNS Penetration and Bone Sequestration

Foscarnet exhibits a unique pharmacokinetic profile distinct from nucleoside analogs, characterized by significant penetration into the cerebrospinal fluid (CSF) and extensive bone sequestration. CSF concentrations range from 13% to 68% of simultaneous plasma concentrations, with mean CSF:plasma ratios of 0.69 ± 0.19 (50 mg/kg q8h) and 0.66 ± 0.11 (90 mg/kg q12h) [1][2]. Up to 20% of the cumulative dose may be deposited in bone within 7 days post-infusion, contributing to a prolonged terminal half-life of 87.5 ± 41.8 hours determined by urinary excretion [2]. In contrast, acyclovir achieves CSF:plasma ratios of approximately 50% but does not exhibit significant bone sequestration, and ganciclovir's CNS penetration is lower.

CNS Penetration & Bone Sequestration
Class-level inference
CSF:plasma 0.66–0.69; bone deposit up to 20%; terminal t½ 87.5 h
Differentiates foscarnet from acyclovir/ganciclovir for sanctuary site studies
HIV-infected patient data; model context review advised
pharmacokinetics CNS penetration bone accumulation

Foscarnet Application Scenarios


Phenotyping Acyclovir-Resistant HSV

Foscarnet is essential for laboratories conducting phenotypic susceptibility testing of HSV isolates with suspected acyclovir resistance. As demonstrated in Section 3, foscarnet's EC50 against an HSV-1 TK/DNA polymerase double mutant increases by only 9.7-10.8-fold compared to wild-type, whereas acyclovir's EC50 increases by >125-182.8-fold [1]. This retained activity makes foscarnet the appropriate positive control and comparator for confirming the resistance phenotype and distinguishing TK-deficient mutants from DNA polymerase mutants. Procurement should prioritize high-purity foscarnet sodium suitable for cell culture-based plaque reduction assays (PRA) or real-time cell analysis (RTCA).

Ganciclovir-Resistant CMV Screening

In CMV drug discovery programs, foscarnet serves as a critical reference compound when screening candidate molecules against ganciclovir-resistant isolates. The genetic basis of resistance is distinct: UL97 mutations confer ganciclovir resistance without affecting foscarnet, while certain UL54 mutations confer varying degrees of cross-resistance [1]. As quantified in Section 3, UL54 mutations T813S and G841A confer 3- to 5-fold increased foscarnet resistance, providing a benchmark for evaluating novel polymerase inhibitors. Foscarnet should be procured for inclusion in screening panels alongside ganciclovir and cidofovir to establish resistance profiles of new chemical entities.

HIV Reverse Transcriptase Inhibition

Foscarnet is a pyrophosphate analog that inhibits HIV reverse transcriptase (RT) through a non-competitive mechanism, binding to a site distinct from both nucleoside and non-nucleoside RT inhibitors [1]. This unique mechanism makes foscarnet a valuable tool compound for studying RT inhibition in the context of nucleoside analog resistance mutations. Unlike zidovudine and other NRTIs, foscarnet does not require intracellular phosphorylation and can be used to probe the pyrophosphate exchange site. Procurement for HIV research should specify foscarnet sodium with documented inhibitory activity against HIV RT (IC50 range typically 0.7-55 µM in enzyme assays) [2].

Bone Sequestration & CNS Penetration Modeling

Foscarnet's unique pharmacokinetic profile—including 13-68% CSF penetration and up to 20% bone sequestration within 7 days—makes it an important model compound for studying drug distribution to sanctuary sites [1][2]. Researchers investigating antiviral drug penetration into the CNS or developing models of drug accumulation in bone should consider foscarnet as a reference agent. The prolonged terminal half-life of 87.5 ± 41.8 hours due to bone release provides a distinctive pharmacokinetic signature not shared by acyclovir or ganciclovir [2]. Procurement for these applications should prioritize foscarnet sodium suitable for bioanalytical method development and validation.

Application
Selection Property
Validation Focus
HSV resistance phenotyping studies
Phosphorylation-independent inhibition
EC50 shift in TK/DNA pol mutants
CMV resistance screening panels
UL97-independent mechanism
Cross-resistance profile with UL54 mutations
HIV RT inhibition mechanism studies
Pyrophosphate analog RT binding
Activity against NRTI-resistant RT
CNS/bone sanctuary site PK modeling
CSF penetration and bone sequestration
Terminal half-life and tissue distribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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